1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea 1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea
Brand Name: Vulcanchem
CAS No.: 13256-88-7
VCID: VC16042449
InChI: InChI=1S/C17H12Cl2N2O/c18-14-9-8-12(10-15(14)19)20-17(22)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H2,20,21,22)
SMILES:
Molecular Formula: C17H12Cl2N2O
Molecular Weight: 331.2 g/mol

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea

CAS No.: 13256-88-7

Cat. No.: VC16042449

Molecular Formula: C17H12Cl2N2O

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea - 13256-88-7

Specification

CAS No. 13256-88-7
Molecular Formula C17H12Cl2N2O
Molecular Weight 331.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-naphthalen-1-ylurea
Standard InChI InChI=1S/C17H12Cl2N2O/c18-14-9-8-12(10-15(14)19)20-17(22)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H2,20,21,22)
Standard InChI Key SVTIFPBMTCCBSF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Properties

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea belongs to the urea derivative class, characterized by a central urea functional group (-NH-C(=O)-NH-) bridging a naphthalen-1-yl group and a 3,4-dichlorobenzyl substituent. The compound’s molecular formula is C₁₈H₁₄Cl₂N₂O, with a molecular weight of 345.2 g/mol. Its IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-3-naphthalen-1-ylurea, reflects its substitution pattern.

Key Physicochemical Properties

PropertyValue
CAS No.65609-03-2
Molecular FormulaC₁₈H₁₄Cl₂N₂O
Molecular Weight345.2 g/mol
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC(=C(C=C3)Cl)Cl
InChIKeyVHJWXXQPLJPIFG-UHFFFAOYSA-N

The naphthalene moiety contributes to the compound’s hydrophobicity, while the dichlorobenzyl group enhances its electron-withdrawing properties, critical for interactions with FAAH’s catalytic site.

Mechanism of Action: FAAH Inhibition and Endocannabinoid Modulation

The primary mechanism of action involves competitive inhibition of FAAH, an enzyme responsible for hydrolyzing endocannabinoids like anandamide (AEA). By blocking FAAH, 1-(3,4-dichlorophenyl)-3-naphthalen-1-ylurea increases endogenous AEA levels, potentiating cannabinoid receptor (CB₁/CB₂) signaling. This mechanism has been validated in animal models, where the compound demonstrated dose-dependent analgesia in inflammatory and neuropathic pain paradigms.

Key Pharmacodynamic Insights

  • Selectivity: Structural analogs of this compound show >100-fold selectivity for FAAH over other serine hydrolases (e.g., monoacylglycerol lipase).

  • Duration of Action: Sustained FAAH inhibition (>6 hours) in rodent brain homogenates, suggesting favorable pharmacokinetics.

Future Directions and Synthesis Challenges

Structural Optimization

  • Prodrug Development: Esterification of the urea group to improve membrane permeability.

  • Heterocyclic Analogues: Replacement of naphthalene with indole or quinoline moieties to enhance CNS penetration.

Clinical Translation

  • Phase 0 Trials: Microdosing studies to assess human pharmacokinetics.

  • Biomarker Development: Correlation of AEA levels with therapeutic outcomes.

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